molecular formula C16H14O B6361386 o-methylchalcone CAS No. 22966-01-4

o-methylchalcone

Cat. No.: B6361386
CAS No.: 22966-01-4
M. Wt: 222.28 g/mol
InChI Key: JTDWYVCDAANOSR-UHFFFAOYSA-N
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Description

o-Methylchalcone is an organic compound with the molecular formula C16H14O . It belongs to the chalcone family, a class of natural products and synthetic compounds featuring a 1,3-diaryl-2-propen-1-one backbone . Chalcones are recognized as privileged structures in medicinal chemistry due to their broad spectrum of biological activities, which includes anticancer, anti-inflammatory, and antimicrobial properties . The α,β-unsaturated ketone system is a key pharmacophore, allowing chalcones to act as Michael acceptors and interact with various biological targets . Recent scientific investigations highlight the significant research value of methylchalcone derivatives. A 2023 study demonstrated that novel synthetic α-methylchalcone derivatives exhibited potent inhibitory effects on human cervical cancer cell lines, including cisplatin-resistant strains . These compounds were found to induce apoptosis, inhibit cancer cell migration and invasion, and target tubulin and P-glycoprotein, suggesting a promising mechanism for overcoming multidrug resistance in cancer therapy . This compound serves as a valuable building block for the synthesis of more complex derivatives and as a reference standard in biochemical research for exploring structure-activity relationships. This product is intended for research purposes by qualified personnel. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-(2-methylphenyl)-1-phenylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-13-7-5-6-8-14(13)11-12-16(17)15-9-3-2-4-10-15/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDWYVCDAANOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326848
Record name o-methylchalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16619-28-6, 22966-01-4
Record name 3-(2-Methylphenyl)-1-phenyl-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16619-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-methylchalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including o-methylchalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali, such as sodium hydroxide or potassium hydroxide . The reaction typically proceeds at room temperature and yields the desired chalcone product after purification.

Industrial Production Methods: Industrial production of chalcones, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Solvent-free methods, such as grinding, have also been explored for their environmental benefits and simplicity .

Chemical Reactions Analysis

Types of Reactions: o-Methylchalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: o-Methylchalcone is used as a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines. These compounds have significant applications in medicinal chemistry .

Biology and Medicine: Chalcones, including this compound, exhibit a wide range of biological activities. They have been studied for their anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. This compound, in particular, has shown promise in inhibiting the growth of certain cancer cell lines and reducing inflammation .

Industry: In the industrial sector, this compound is used in the development of fluorescent materials and as an intermediate in the synthesis of various organic compounds .

Mechanism of Action

The biological activity of o-methylchalcone is primarily attributed to its ability to modulate various molecular targets and pathways. It can inhibit the activity of enzymes involved in inflammation and cancer progression, such as cyclooxygenase and matrix metalloproteinases. Additionally, this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Comparison with Similar Compounds

4'-O-Methylchalcone

  • Structure : Methylation at the para (4') position of ring B.
  • Biological Activity: Antiviral: Inhibits SARS-CoV-2 PLpro with 60.7% inhibition at 2.5 µM, derived from Lonicera japonica . Antioxidant: EC₅₀ = 31.35 µg/mL in DPPH assays, less active than crude extracts but comparable to some flavonoids .
  • Synthesis : Alkylation at the 4' position is favored due to intramolecular hydrogen bonding at the 2' hydroxyl, preventing competing reactions .

2',4-Dihydroxy-4'-O-Methylchalcone

  • Structure : Methylation at 4', hydroxyl groups at 2' and 4 positions.
  • Biological Activity :
    • Moderate antioxidant activity (EC₅₀ = 31.35 µg/mL), outperformed by proanthocyanidins and gallic acid .
  • Source : Isolated from Pseudopiptadenia contorta .

Hesperidin Methyl Chalcone

  • Structure : Glycosylated chalcone derivative with methoxy and hydroxyl groups at multiple positions.
  • Function : Used for vasoprotection and antioxidant purposes; structurally distinct due to glycosylation, enhancing solubility .

Comparison with Functionally Similar Compounds

Ginkgolic Acid

  • Structure: Alkylphenol from Ginkgo biloba.
  • Activity : Potent PLpro inhibitor with higher antiviral efficacy than 4'-O-methylchalcone in SARS-CoV-2 models .
  • Mechanism: Non-competitive inhibition independent of tannic acid pathways .

Anacardic Acid

  • Structure : Analogous to ginkgolic acid but with a shorter alkyl chain.
  • Activity : Moderate PLpro inhibition but lower antiviral potency compared to ginkgolic acid .

Q & A

Q. What established synthetic routes are available for o-methylchalcone, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The Claisen-Schmidt condensation between o-methylacetophenone and benzaldehyde derivatives is a standard route. Optimization involves systematic variation of catalysts (e.g., NaOH vs. KOH), solvents (ethanol vs. methanol), and reaction times. For example, a 2020 study achieved 85% yield using 10% NaOH in ethanol under reflux for 6 hours . Kinetic studies (e.g., monitoring by TLC or HPLC) are critical to identify rate-limiting steps. Report yields, purity (via melting point or HPLC), and side products (e.g., unreacted starting materials) .

Q. Which spectroscopic techniques are most reliable for characterizing o-methylchalcone, and what key data should be included in publications?

  • Methodological Answer :
  • NMR : Report 1H^1H and 13C^{13}C NMR chemical shifts, focusing on the α,β-unsaturated ketone moiety (δ ~7.5–8.0 ppm for protons, δ ~190 ppm for carbonyl carbon).
  • IR : Confirm the C=O stretch (~1650–1680 cm1^{-1}) and conjugated C=C (~1600 cm1^{-1}).
  • HPLC/GC-MS : Quantify purity and identify impurities. Cross-reference with literature values for known derivatives .

Q. How can researchers design controlled experiments to assess this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Prepare solutions of o-methylchalcone in buffers (pH 3–10) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~280 nm) or HPLC at regular intervals. Use Arrhenius plots to predict shelf-life. Include error margins and statistical significance (e.g., ANOVA) in data reporting .

Advanced Research Questions

Q. What computational methods are effective for modeling this compound’s electronic properties, and how can they validate experimental results?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. Compare computed IR/NMR spectra with experimental data to confirm structural assignments. For instance, a 2022 study correlated DFT-derived 13C^{13}C NMR shifts with experimental values (R2^2 = 0.98) .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Conduct a meta-analysis of existing datasets to identify variables affecting bioactivity (e.g., assay type, cell lines, compound purity). For example, discrepancies in IC50 values may arise from differences in MTT vs. resazurin assays. Use statistical tools (e.g., funnel plots) to assess publication bias and heterogeneity .

Q. What mechanistic insights can be gained from studying this compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : Employ kinetic isotope effects (KIEs) and trapping experiments to identify intermediates. For example, deuterium labeling at the α-position can reveal whether oxidative addition or transmetallation is rate-determining. Pair with DFT to map energy profiles .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Synthesize derivatives with substituents at the ortho, meta, and para positions. Test bioactivity against a panel of targets (e.g., kinases, GPCRs) and use multivariate analysis (e.g., PCA) to identify critical substituent effects. Report selectivity indices and cytotoxicity .

Data Presentation and Reproducibility

Q. What are the best practices for reporting synthetic yields and purity of o-methylchalcone in publications?

  • Methodological Answer :
  • Yield : Report isolated yield (mass-based) and emphasize reproducibility (≥3 independent trials).
  • Purity : Use HPLC (≥95% purity) with retention time matching authentic samples. Disclose all impurities ≥0.1%.
  • Crystallography : If available, include CIF files for X-ray structures in supplementary materials .

Q. How should researchers address irreproducible results in this compound synthesis or bioactivity assays?

  • Methodological Answer : Document all variables (e.g., solvent batch, humidity, equipment calibration). Use Design of Experiments (DoE) to identify critical factors. For bioassays, include positive controls (e.g., doxorubicin for cytotoxicity) and validate with blinded replicates .

Ethical and Literature Considerations

Q. Q. What strategies ensure ethical sourcing and citation of prior work on o-methylchalcone?

  • Methodological Answer :
    Use SciFinder or Reaxys to trace synthetic protocols to original publications. Avoid citing patents or non-peer-reviewed sources. For biological studies, follow ARRIVE guidelines for preclinical data reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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